molecular formula C12H10O3 B12428990 5-Methoxy-2-methyl-1,4-naphthoquinone-d3

5-Methoxy-2-methyl-1,4-naphthoquinone-d3

Cat. No.: B12428990
M. Wt: 205.22 g/mol
InChI Key: ITNOIFSYUBMQKB-FIBGUPNXSA-N
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Description

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-naphthoquinone, which is a naturally occurring organic compound derived from naphthalene. The compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the naphthoquinone ring, with deuterium atoms replacing the hydrogen atoms at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-1,4-naphthoquinone as the starting material.

    Methoxylation: The introduction of the methoxy group at the 5-position is achieved through a methoxylation reaction. This can be done using methanol in the presence of a suitable catalyst.

    Deuterium Labeling: The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated starting materials.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of naphthoquinone derivatives.

    Biology: The compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial research. The molecular targets include enzymes involved in cellular respiration and redox regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-naphthoquinone: Similar in structure but lacks the methoxy group.

    5-Methoxy-1,4-naphthoquinone: Similar but lacks the methyl group at the 2-position.

    Plumbagin: A naturally occurring naphthoquinone with a hydroxyl group at the 5-position instead of a methoxy group.

Uniqueness

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is unique due to the presence of both methoxy and methyl groups, along with deuterium labeling. This combination of functional groups and isotopic labeling makes it a valuable tool in research, providing insights into the behavior of naphthoquinone derivatives in various chemical and biological systems.

Properties

Molecular Formula

C12H10O3

Molecular Weight

205.22 g/mol

IUPAC Name

5-methoxy-2-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3/i1D3

InChI Key

ITNOIFSYUBMQKB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2OC

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2OC

Origin of Product

United States

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